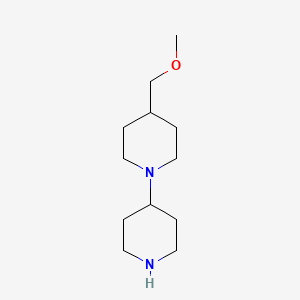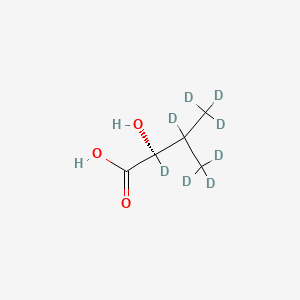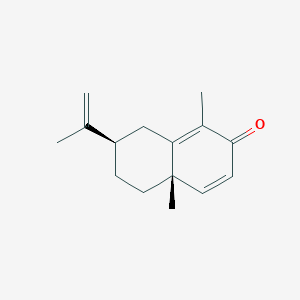
1,2-Dehydro-alpha-cyperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dehydro-alpha-cyperone is a sesquiterpenoid compound found in the fructus of Cyperus rotundus . It is known for its cholesterol-lowering effects and its ability to decrease reactive oxygen species and cellular inflammation . This compound has garnered interest due to its potential therapeutic applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.
Industrial Production Methods
the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dehydro-alpha-cyperone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can convert it back to alpha-cyperone.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in dioxane.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion back to alpha-cyperone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dehydro-alpha-cyperone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cellular inflammation and reactive oxygen species.
Medicine: Potential therapeutic applications in lowering cholesterol and treating neurodegenerative diseases
Industry: Used in the formulation of various products due to its bioactive properties.
Mecanismo De Acción
1,2-Dehydro-alpha-cyperone exerts its effects by inhibiting the activity of the enzyme lipoprotein lipase and increasing the production of high-density lipoproteins . It also decreases reactive oxygen species and cellular inflammation, which contributes to its therapeutic potential . The compound activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-cyperone: The parent compound from which 1,2-dehydro-alpha-cyperone is derived.
Beta-cyperone: Another sesquiterpenoid with similar structural features.
Solavetivone: A sesquiterpene isolated from Lycium chinense.
Uniqueness
This compound is unique due to its specific bioactive properties, such as its ability to lower cholesterol and reduce oxidative stress . Its mechanism of action involving the Nrf2 pathway also sets it apart from other similar compounds .
Propiedades
Número CAS |
17081-85-5 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |
Clave InChI |
YFZICPBAKZACEG-DOMZBBRYSA-N |
SMILES isomérico |
CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |
SMILES canónico |
CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


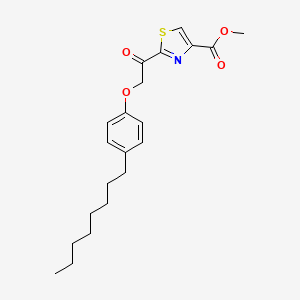
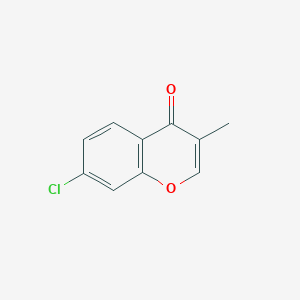
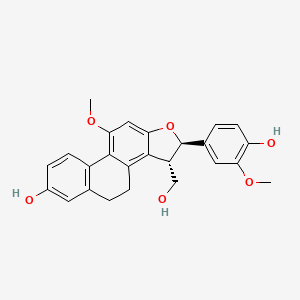
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
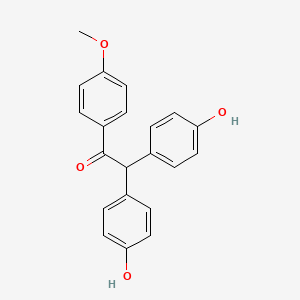
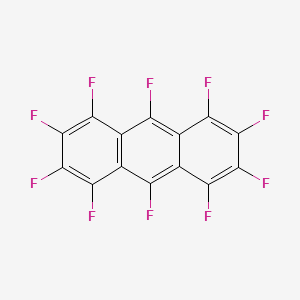
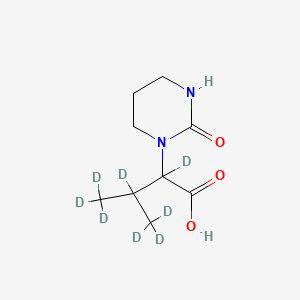
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
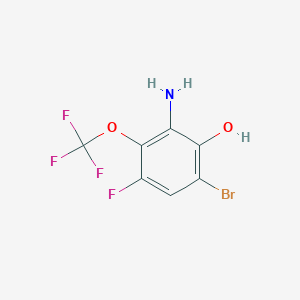
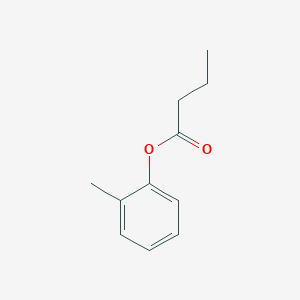
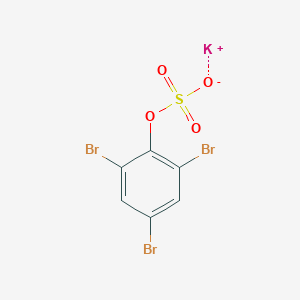
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
